molecular formula C9H11ClN2O2 B8323643 Butyl 6-chloropyridazine-3-carboxylate

Butyl 6-chloropyridazine-3-carboxylate

カタログ番号: B8323643
分子量: 214.65 g/mol
InChIキー: SCQLVHSCLFWQKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyl 6-chloropyridazine-3-carboxylate is a pyridazine derivative characterized by a chlorinated pyridazine ring esterified with a butyl group at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing dopamine β-hydroxylase (DBH) inhibitors.

特性

分子式

C9H11ClN2O2

分子量

214.65 g/mol

IUPAC名

butyl 6-chloropyridazine-3-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-2-3-6-14-9(13)7-4-5-8(10)12-11-7/h4-5H,2-3,6H2,1H3

InChIキー

SCQLVHSCLFWQKN-UHFFFAOYSA-N

正規SMILES

CCCCOC(=O)C1=NN=C(C=C1)Cl

製品の起源

United States

科学的研究の応用

Chemistry

In organic synthesis, butyl 6-chloropyridazine-3-carboxylate serves as a versatile building block for the development of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and hydrolysis reactions .

Biology

This compound has been investigated for its potential biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit tumor growth by modulating cellular signaling pathways and gene expression. For instance, it has demonstrated effects on various cancer cell lines, influencing cell proliferation and apoptosis.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Medicine

The compound is being explored as a potential drug candidate due to its ability to interact with specific biological targets, such as protein kinases involved in various diseases. Its mechanism often involves binding to active sites of enzymes, leading to inhibition or modulation of their activity .

Case Study 1: Cancer Research

In a study focusing on the effects of this compound on cancer cell lines, researchers observed that treatment with this compound resulted in significant inhibition of cell proliferation in several types of cancer cells. The study highlighted its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited strong inhibitory effects on Gram-positive bacteria, suggesting its potential application in treating bacterial infections .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Butyl 6-chloropyridazine-3-carboxylate belongs to a family of 6-chloropyridazine-3-carboxylate esters. Key analogs include:

Compound Name CAS Number Similarity Score* Key Structural Difference
Methyl 6-chloropyridazine-3-carboxylate 65202-50-8 0.90 Methyl ester
Ethyl 6-chloro-3-pyridazinecarboxylate 75680-92-1 0.94 Ethyl ester
Propyl 6-chloropyridazine-3-carboxylate 98490-71-2 0.94 Propyl ester
Isopropyl 6-chloropyridazine-3-carboxylate 321946-09-2 0.98 Isopropyl ester

Regulatory Status

All analogs are listed in major chemical inventories (e.g., U.S. TSCA, China IECSC), but specific restrictions may apply based on alkyl chain length. For example, butyl esters often face stricter storage regulations due to higher flammability .

準備方法

Fischer Esterification of 6-Chloropyridazine-3-Carboxylic Acid

The Fischer esterification method involves the direct reaction of 6-chloropyridazine-3-carboxylic acid with butanol under acidic conditions. This classical approach leverages protonation of the carboxylic acid to enhance electrophilicity, followed by nucleophilic attack by the alcohol.

Typical Procedure :

  • Reactants : 6-Chloropyridazine-3-carboxylic acid (1 equiv), butanol (5–10 equiv), concentrated sulfuric acid (cat.).

  • Conditions : Reflux at 110–120°C for 12–24 hours under inert atmosphere.

  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via column chromatography.

Key Data :

ParameterValue
Yield60–75%
Purity (HPLC)≥95%
Reaction Time18 hours (optimal)

This method is limited by equilibrium constraints, necessitating excess alcohol and dehydration agents (e.g., molecular sieves) to drive the reaction forward. Side products, such as dimerized esters, may form at prolonged reaction times .

Acyl Chloride-Mediated Esterification

The acyl chloride route bypasses equilibrium limitations by activating the carboxylic acid as its corresponding chloride. This method is preferred for large-scale synthesis due to higher yields and faster kinetics.

Synthesis of 6-Chloropyridazine-3-Carbonyl Chloride :

  • Reactants : 6-Chloropyridazine-3-carboxylic acid (1 equiv), thionyl chloride (3 equiv).

  • Conditions : Reflux at 70°C for 4–6 hours, followed by solvent removal under vacuum.

Esterification with Butanol :

  • Reactants : Acyl chloride (1 equiv), butanol (1.2 equiv), pyridine (cat.).

  • Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 2 hours.

  • Workup : Dilution with dichloromethane, washing with dilute HCl, and solvent evaporation.

Key Data :

ParameterValue
Yield (Acyl Chloride)85–90%
Yield (Ester)88–92%
Purity (HPLC)≥98%

This method requires stringent moisture control to prevent hydrolysis of the acyl chloride. Pyridine neutralizes HCl, mitigating side reactions .

Palladium-Catalyzed Carbonylation of Halopyridazines

A modern approach employs palladium catalysis to synthesize the ester directly from halopyridazine precursors, avoiding isolation of the carboxylic acid. This method, adapted from patent CN119019338A , uses carbon monoxide (CO) and butanol under mild conditions.

Typical Procedure :

  • Reactants : 6-Chloro-3-iodopyridazine (1 equiv), butanol (3 equiv), CO gas (5–20 psi).

  • Catalyst : Palladium acetate (2 mol%), 1,1-bis(diphenylphosphino)ferrocene (4 mol%).

  • Base : Sodium acetate (2 equiv).

  • Conditions : 45–70°C in methanol/butanol (3:1 v/v) for 6–16 hours.

Key Data :

ParameterValue
Yield90–95%
Turnover Number (TON)450–500
Reaction ScalabilityUp to 10 kg batch

This method eliminates chlorine gas use and achieves near-quantitative conversion. The ligand system stabilizes palladium, preventing aggregation and enhancing catalytic activity .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Safety ConcernsScalability
Fischer Esterification60–7595Corrosive acidsModerate
Acyl Chloride Route88–9298Moisture-sensitiveHigh
Pd-Catalyzed Carbonyl.90–9599CO handlingIndustrial

The palladium-catalyzed method outperforms others in yield and scalability but requires specialized equipment for CO handling. Industrial settings favor this route for its reduced waste and continuous-flow adaptability .

Industrial-Scale Considerations

Catalyst Recovery : Palladium catalysts are recycled via filtration or adsorption on activated carbon, reducing costs by 30–40% .
Solvent Selection : Methanol/butanol mixtures optimize solubility and reaction rates, with 99% solvent recovery via distillation .
Quality Control : In-process monitoring via FT-IR ensures intermediate stability, while GC-MS confirms ester purity .

Q & A

Q. How can researchers integrate green chemistry principles into synthetic routes for this compound?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.
  • Catalyst Recycling : Use immobilized enzymes (e.g., lipases) for esterification.
  • Atom Economy : Calculate E-factor (kg waste/kg product) to optimize reagent stoichiometry .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。